molecular formula C20H22N4O3S B11003402 methyl 4-[({[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]amino}carbonyl)amino]benzoate

methyl 4-[({[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]amino}carbonyl)amino]benzoate

Cat. No.: B11003402
M. Wt: 398.5 g/mol
InChI Key: KGWFTYVSIOJNEY-KRWDZBQOSA-N
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Description

METHYL 4-[({[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[({[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[({[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the benzoate ester could yield various substituted benzoates .

Scientific Research Applications

METHYL 4-[({[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its bioactive benzimidazole core.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-[({[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[({[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE is unique due to its combination of a benzimidazole core, a methylsulfanyl group, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler benzimidazole derivatives .

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

methyl 4-[[(1S)-1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]carbamoylamino]benzoate

InChI

InChI=1S/C20H22N4O3S/c1-27-19(25)13-7-9-14(10-8-13)21-20(26)24-17(11-12-28-2)18-22-15-5-3-4-6-16(15)23-18/h3-10,17H,11-12H2,1-2H3,(H,22,23)(H2,21,24,26)/t17-/m0/s1

InChI Key

KGWFTYVSIOJNEY-KRWDZBQOSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N[C@@H](CCSC)C2=NC3=CC=CC=C3N2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC(CCSC)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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